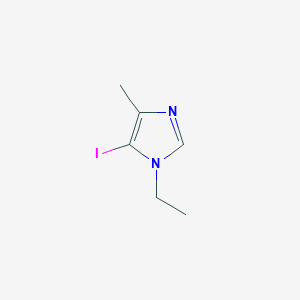

1-ethyl-5-iodo-4-methyl-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Ethyl-5-iodo-4-methyl-1H-imidazole is a heterocyclic organic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This specific compound is characterized by the presence of ethyl, iodo, and methyl substituents at positions 1, 5, and 4, respectively. The unique structure of this compound makes it a valuable molecule in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-iodo-4-methyl-1H-imidazole typically involves the iodination of 1-ethyl-4-methyl-1H-imidazole. One common method includes dissolving 1-ethyl-4-methyl-1H-imidazole in a suitable solvent such as dichloromethane, followed by the addition of sodium hydroxide and sodium iodide. The reaction mixture is then stirred, and a copper(I) chloride catalyst is added to facilitate the formation of the iodinated product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-5-iodo-4-methyl-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form imidazole derivatives with different oxidation states.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced imidazole derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and mild heating.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Products include various substituted imidazoles depending on the nucleophile used.

Oxidation Reactions: Oxidized imidazole derivatives with different functional groups.

Reduction Reactions: Reduced imidazole derivatives with altered electronic properties.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antidepressant Activity

Research has indicated that derivatives of imidazole, including 1-ethyl-5-iodo-4-methyl-1H-imidazole, exhibit significant activity as selective serotonin receptor agonists. A notable study synthesized a series of imidazole derivatives that showed high affinity for the 5-HT7 receptor, with one compound (AGH-107) demonstrating an impressive binding affinity (Ki = 6 nM) and selectivity over other central nervous system targets . This suggests potential applications in treating depression and anxiety disorders.

Neuroprotective Effects

In a study investigating neurodegenerative diseases, compounds similar to this compound were evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis. The pharmacokinetic properties of these compounds indicated rapid absorption and high blood-brain barrier permeability, making them suitable candidates for further development in neuroprotective therapies .

Case Studies

Pharmacological Studies

A pharmacological study highlighted the effects of this compound on cognitive functions in animal models. In this study, mice treated with this compound demonstrated improved performance in novel object recognition tests, indicating potential cognitive-enhancing properties . The compound's ability to penetrate the blood-brain barrier effectively supports its candidacy for treating cognitive deficits associated with neurodegenerative diseases.

Antiviral Research

Another area of investigation involves the antiviral properties of imidazole derivatives. Research has shown that structurally similar compounds can inhibit viral replication by binding to specific viral proteins. For instance, modifications to imidazole structures have led to the development of potent inhibitors against viruses like EV71 (Enterovirus 71), which is responsible for hand, foot, and mouth disease . These findings suggest that this compound could be explored further for antiviral applications.

Wirkmechanismus

The mechanism of action of 1-ethyl-5-iodo-4-methyl-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, influencing its binding affinity and specificity. Additionally, the ethyl and methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its overall bioactivity.

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-4-methyl-1H-imidazole: Lacks the iodine substituent, resulting in different chemical reactivity and biological activity.

4-Iodo-1-methyl-1H-imidazole: Similar structure but with different substituents, leading to variations in properties and applications.

1-Ethyl-5-iodo-2-methyl-1H-imidazole: Another iodinated imidazole with different substitution patterns, affecting its chemical behavior.

Uniqueness: 1-Ethyl-5-iodo-4-methyl-1H-imidazole is unique due to the specific combination of ethyl, iodo, and methyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

1-Ethyl-5-iodo-4-methyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, biological activities, and potential applications, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the iodination of 1-ethyl-4-methyl-1H-imidazole. A common synthetic route includes:

- Dissolving 1-ethyl-4-methyl-1H-imidazole in dichloromethane.

- Adding sodium hydroxide and sodium iodide.

- Stirring the mixture with a copper(I) chloride catalyst to facilitate the reaction.

This method yields high purity, which is crucial for its biological applications.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The presence of the iodine atom enhances its capacity to form halogen bonds, which can increase binding affinity and specificity towards enzymes or receptors. Additionally, the ethyl and methyl substituents influence its lipophilicity and membrane permeability, which are critical for bioactivity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate potent activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

The compound exhibited complete bactericidal activity against these strains within 8 hours .

Antifungal Activity

In addition to antibacterial properties, this compound also demonstrates antifungal activity. It has been tested against Candida albicans and other fungal strains, showing significant inhibition at low concentrations.

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.0048 |

| Fusarium oxysporum | 0.039 |

These results suggest that the compound may be a promising candidate for developing new antifungal agents .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of imidazole derivatives, including this compound. The results demonstrated that this compound had superior antibacterial properties compared to other derivatives tested, making it a potential lead for antibiotic development .

Case Study 2: Fluorescence Properties in Live-cell Imaging

Another investigation focused on the synthesis of imidazole derivatives for use in live-cell imaging. The study found that derivatives including this compound exhibited excellent fluorescence properties, allowing for effective tracking in biological systems .

Research Applications

The unique structure and biological activity of this compound make it valuable in several research fields:

Medicinal Chemistry: It serves as a lead compound for developing new drugs targeting specific diseases due to its antimicrobial properties.

Chemical Biology: The compound is utilized to probe biological pathways and processes, providing insights into enzyme interactions and receptor modulation.

Industrial Applications: Its potential extends to developing functional materials such as sensors and catalysts due to its unique chemical properties .

Eigenschaften

IUPAC Name |

1-ethyl-5-iodo-4-methylimidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9IN2/c1-3-9-4-8-5(2)6(9)7/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQQZSDHKRXPDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC(=C1I)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.